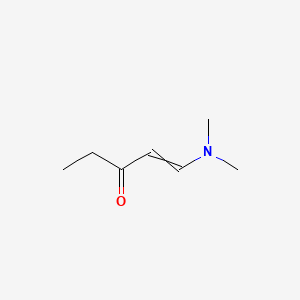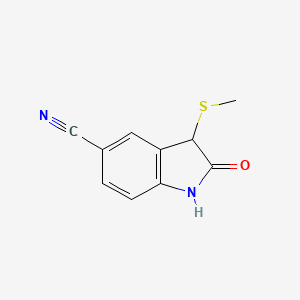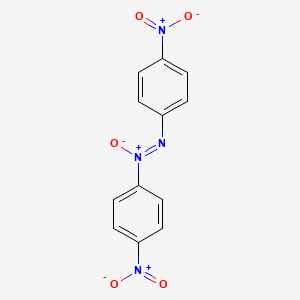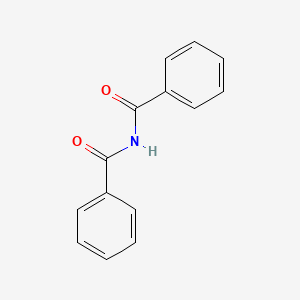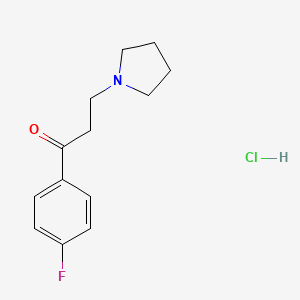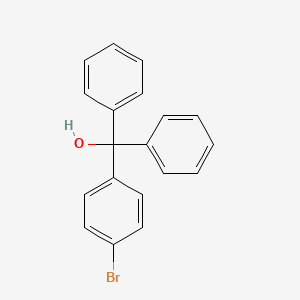
(4-溴苯基)(二苯基)甲醇
描述
“(4-Bromophenyl)(diphenyl)methanol” is a chemical compound with the molecular formula C19H15BrO. It has an average mass of 339.226 Da and a monoisotopic mass of 338.030609 Da .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(diphenyl)methanol” consists of a bromophenyl group, a diphenyl group, and a methanol group . The exact 3D structure can be found in chemical databases .科学研究应用
改进的合成和聚合物应用
(Manzotti, Reger, & Janda, 2000) 描述了一种改进的(4-乙烯基苯基)二苯基甲醇合成方法,重点介绍了它在合成三苯甲基官能化聚苯乙烯中的应用。这一发展对固相有机合成具有影响,特别是在合成具有特定官能团的聚合物方面。
有机合成进展
(Resek & Meyers, 1995) 的一项研究重点是苯基亚磺酸甲酯的合成,该合成在甲醇存在下利用溴。该方法在制备 α,β-不饱和酮、腈和内酰胺中具有应用,展示了溴化化合物在有机合成中的多功能性。
环境应用:脱溴技术
(Bonin et al., 2005) 进行的研究探索了溴化二苯醚(PBDE)的脱溴,溴化二苯醚通常用作阻燃剂。该研究重点介绍了催化和电催化氢解等方法,用于有效去除 PBDE 中的溴,这对于环境修复工作非常重要。
酮的不对称还原
(Thvedt et al., 2011) 开发了一种含有 4-羟基-α,α-二苯基- l-脯氨醇的新型聚甲基丙烯酸酯,用于 1-芳基乙酮的不对称还原。这项研究对于合成对映体富集的仲醇非常重要,这是制药行业的一个关键方面。
光降解研究
(Eriksson et al., 2004) 研究了多溴二苯醚(PBDE)的光化学降解。他们对降解速率和反应机理的发现有助于理解这些化合物的环境归宿。
有机硒催化的反应
(Cheng, Tseng, & Chein, 2021) 的一项研究引入了一种基于 (S)-二苯基(四氢硒吩-2-基)甲醇的手性四氢硒吩,用于不对称环丙烷化反应。这项研究有助于有机硒化学领域及其在不对称合成中的应用。
安全和危害
属性
IUPAC Name |
(4-bromophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPVXHRLZFMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298785 | |
| Record name | (4-bromophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(diphenyl)methanol | |
CAS RN |
61623-62-9 | |
| Record name | NSC126219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



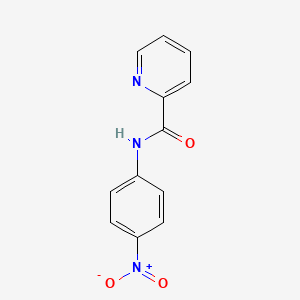
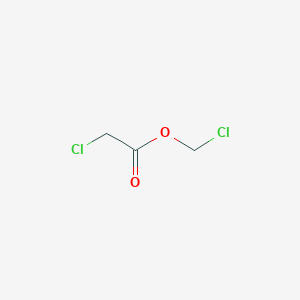
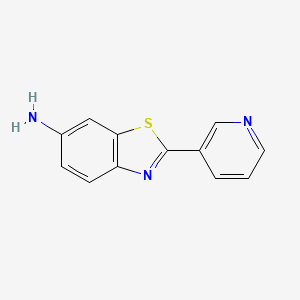
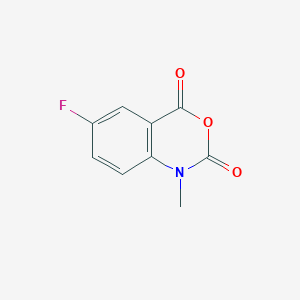

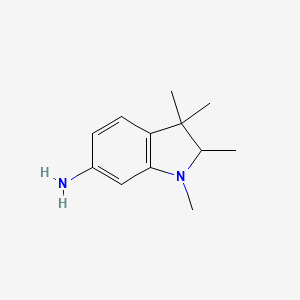
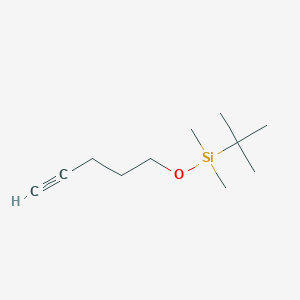
![6H-Furo[3,4-c]pyrazol-6-one, 2-(4-chlorophenyl)-2,3,3a,4-tetrahydro-](/img/structure/B3054626.png)
